4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
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Overview
Description
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H7ClF3N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline are currently unknown. This compound is a unique chemical used in early discovery research
Mode of Action
It’s known that the quinoline core is a vital structure in medicinal chemistry due to its wide spectrum of biological activity .
Biochemical Pathways
Quinoline compounds are known to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
As a unique chemical used in early discovery research, its specific effects at the molecular and cellular level are yet to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to avoid dust formation, ingestion, and inhalation. It’s also advised to protect the compound from moisture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline typically involves the cyclization of an appropriate aniline derivative with a trifluoromethyl-containing reagent. One common method is the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions often require elevated temperatures and the use of a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinolines .
Scientific Research Applications
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
- 4-Hydrazino-8-trifluoromethyl-quinoline hydrochloride
Uniqueness
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
4-chloro-8-methyl-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYTYFOXVYEJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575954 |
Source
|
Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-25-3 |
Source
|
Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1701-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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